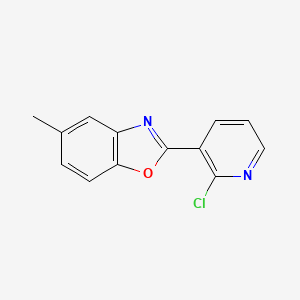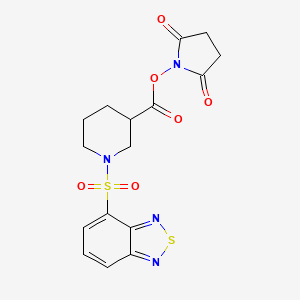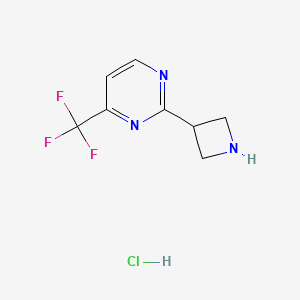
2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CP-MB has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of other compounds, such as drugs and other therapeutic agents. Additionally, CP-MB has been used in the synthesis of organic materials for use in photovoltaic cells and other electronic devices. It has also been used in the synthesis of compounds for use in the pharmaceutical and agrochemical industries.
Wirkmechanismus
CP-MB is a heterocyclic ring structure that is composed of two nitrogen atoms, two carbon atoms, one chlorine atom, and one oxygen atom. The chlorine atom is the most reactive atom in the compound and is able to react with other molecules to form new compounds. The nitrogen atoms are also able to react with other molecules, but they are not as reactive as the chlorine atom. The carbon atoms are the least reactive atoms in the compound and are not able to react with other molecules.
Biochemical and Physiological Effects
CP-MB has been studied for its potential biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, and it has been shown to be effective in the treatment of certain types of cancer. Additionally, CP-MB has been found to possess anti-bacterial properties and has been shown to be effective in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CP-MB in laboratory experiments is its availability. CP-MB is readily available from various chemical suppliers and can be easily synthesized using various methods. Additionally, CP-MB is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, CP-MB is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are numerous potential future directions for the use of CP-MB in scientific research. One potential future direction is the use of CP-MB in the synthesis of new therapeutic agents. Additionally, CP-MB could be used in the synthesis of organic materials for use in photovoltaic cells and other electronic devices. CP-MB could also be used in the synthesis of compounds for use in the pharmaceutical and agrochemical industries. Finally, CP-MB could be studied further for its potential biochemical and physiological effects.
Synthesemethoden
CP-MB can be synthesized using several different methods. One of the most common methods is the reaction of pyridine with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, CP-MB, along with other byproducts. Other methods for synthesizing CP-MB include the reaction of pyridine with ethyl bromide, the reaction of pyridine with ethyl iodide, and the reaction of pyridine with ethyl chloroformate.
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-8-4-5-11-10(7-8)16-13(17-11)9-3-2-6-15-12(9)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQVQZIUEKSPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)
![methyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2912480.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)

